5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone to facilitate the formation of the benzoxazinone ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinones.
Scientific Research Applications
5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3-one: A related compound with a similar core structure but lacking the amino and ethyl groups.
3,4-Dihydro-2H-1,4-benzoxazine: Another related compound with a similar ring structure but different functional groups.
Uniqueness
5-Amino-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its amino group allows for further functionalization, while the ethyl group influences its reactivity and solubility.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-amino-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-10(13)12-9-6(11)4-3-5-8(9)14-7/h3-5,7H,2,11H2,1H3,(H,12,13) |
InChI Key |
UKSLXHOQCGUJON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
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